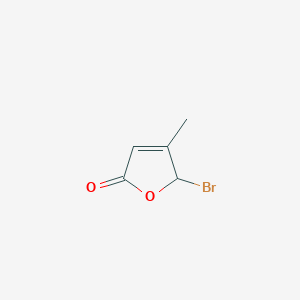

2(5H)-Furanone, 5-bromo-4-methyl-

Description

Historical Context and Significance of the 2(5H)-Furanone Scaffold in Chemical Research

The 2(5H)-furanone ring, also known as a butenolide, is a four-carbon heterocyclic lactone structure. wikipedia.org This motif is not merely a synthetic curiosity but is found at the heart of numerous natural products exhibiting a wide range of biological activities. rsc.orgacs.org A classic and biochemically vital example is ascorbic acid (Vitamin C). wikipedia.org The significance of the butenolide scaffold has spurred considerable interest in the development of efficient synthetic methodologies for its construction. acs.org These frameworks are recognized as valuable synthetic intermediates for creating more complex natural products. rsc.org The inherent reactivity of the α,β-unsaturated lactone system allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists.

Overview of Halogenated 2(5H)-Furanones in Academic Inquiry

The introduction of halogen atoms to the 2(5H)-furanone core gives rise to halogenated furanones, a class of compounds that has been the subject of intensive research. ucc.ieresearchgate.net A significant driver of this interest is their ability to act as quorum sensing inhibitors. ucc.ienih.gov Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including biofilm formation and virulence. By interfering with these signaling pathways, halogenated furanones offer a promising avenue for combating bacterial infections and biofouling without exerting direct bactericidal pressure, which may reduce the development of resistance. ucc.ieresearchgate.net

Natural halogenated furanones, such as those isolated from the marine red alga Delisea pulchra, have inspired the synthesis of a diverse library of analogues. researchgate.net Researchers have systematically modified the furanone core with different halogen atoms and various substituents to explore structure-activity relationships. researchgate.netresearchgate.net These synthetic efforts have led to the development of compounds with potent inhibitory effects on biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov The investigation of these compounds extends to their potential applications in controlling acid mine drainage by inhibiting biofilm formation in relevant bacteria. nih.gov

Specific Research Focus on 2(5H)-Furanone, 5-bromo-4-methyl- within the Furanone Class

Within the broader class of halogenated furanones, the specific derivative 2(5H)-Furanone, 5-bromo-4-methyl- has been synthesized and characterized. While research on this particular compound is not as extensive as for some other halogenated furanones, its synthesis has been reported in the literature. One documented method involves the reaction of 4-methyl-2(5H)-furanone with N-bromosuccinimide (NBS).

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Compound Name | 2(5H)-Furanone, 5-bromo-4-methyl- |

| Synonym | 5-bromo-4-methyl butenolide |

| CAS Number | 60270-03-3 a2bchem.comchemicalbook.com |

| Molecular Formula | C₅H₅BrO₂ chemsynthesis.com |

| Molecular Weight | 176.997 g/mol chemsynthesis.com |

Further detailed research into the specific biological activities and potential applications of 2(5H)-Furanone, 5-bromo-4-methyl- remains a potential area for future investigation.

Direct Bromination Approaches

Direct bromination serves as a primary and efficient method for the introduction of a bromine atom onto the 2(5H)-furanone scaffold. The success of these approaches often hinges on the choice of brominating agent, reaction conditions, and the substitution pattern of the furanone precursor, which collectively dictate the regioselectivity and yield of the desired product.

Bromination of 4-Methyl-2(5H)-furanone Precursors

The targeted synthesis of 2(5H)-Furanone, 5-bromo-4-methyl- has been successfully achieved through the direct bromination of its corresponding precursor, 4-methyl-2(5H)-furanone. A notable method involves the reaction of 4-methyl-2(5H)-furanone with N-Bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CCl₄). This reaction, conducted under reflux and initiated by irradiation with a 100 W lamp, yields the desired 5-bromo-4-methyl-2(5H)-furanone in high yield. unipi.it Specifically, using 1.08 equivalents of NBS resulted in an 89% yield of the product. unipi.it This approach highlights the efficacy of using radical initiators or light to facilitate bromination at the allylic C-5 position of the furanone ring.

Similar strategies have been applied to other substituted 2(5H)-furanones. For instance, the bromination of 4-phenyl-2(5H)-furanone and 3,4-dimethyl-2(5H)-furanone with NBS in CCl₄ under reflux also results in the corresponding 5-bromo derivatives. unipi.it

Table 1: Direct Bromination of 2(5H)-Furanone Precursors with NBS

| Precursor | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methyl-2(5H)-furanone | NBS (1.08 equiv) | CCl₄, reflux, 100 W lamp | 5-Bromo-4-methyl-2(5H)-furanone | 89% | unipi.it |

| 4-Phenyl-2(5H)-furanone | NBS (1.02-1.05 equiv) | CCl₄, reflux, cat. AIBN | 5-Bromo-4-phenyl-2(5H)-furanone | 60.9% | unipi.it |

| 3,4-Dimethyl-2(5H)-furanone | NBS (1.0 equiv) | CCl₄, reflux | 5-Bromo-3,4-dimethyl-2(5H)-furanone | Not Reported | unipi.it |

Regioselective Bromination Strategies

The regioselectivity of bromination on the 2(5H)-furanone ring is a critical aspect of synthesizing specific isomers. The outcome, whether bromination occurs at the C-3 or C-5 position, is highly dependent on the substituents present on the furanone core and the reaction mechanism.

For precursors like 4-methyl-2(5H)-furanone, bromination preferentially occurs at the C-5 position. This is attributed to the formation of a stabilized allylic radical intermediate under radical conditions (e.g., using NBS with light or a radical initiator). unipi.it However, in other systems, such as certain diarylated furanones, bromination can proceed with high regioselectivity at the C-3 position. researchgate.netucc.ie This is often achieved by treating the furanone with bromine, followed by elimination of hydrobromic acid using a base like triethylamine. ucc.ie The electronic nature of the substituents on the ring plays a significant role in directing the electrophilic attack of bromine.

For example, the bromination of 4-methoxy-2(5H)-furanone with NBS can lead to a mixture of products, including 3-bromo, 5-bromo, and 3,5-dibromo derivatives, demonstrating the competitive nature of the reaction sites. unipi.it Therefore, careful selection of the substrate and reaction conditions is paramount to achieve the desired regioselective bromination.

Catalytic Considerations in Bromination Reactions

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of bromination reactions on furanone rings. The use of radical initiators is a common strategy for promoting bromination at the allylic C-5 position. Catalytic amounts of azobisisobutyronitrile (AIBN) or benzoyl peroxide have been employed in conjunction with NBS to facilitate the formation of the desired 5-bromo-2(5H)-furanones. unipi.it For instance, the bromination of 4-phenyl-2(5H)-furanone to its 5-bromo derivative is carried out in the presence of catalytic AIBN. unipi.it

In a broader context of lactone bromination, phase-transfer catalysis has emerged as a mild and efficient method. beilstein-journals.org Although often applied for α-bromination, this technique utilizes catalysts like tetraalkylammonium hydroxide to facilitate the reaction in a two-phase system, which could be adapted for specific furanone substrates. beilstein-journals.orgbeilstein-journals.org These catalytic approaches offer advantages such as milder reaction conditions and improved yields compared to non-catalytic methods.

Multi-Step Synthesis from Diverse Starting Materials

Beyond direct bromination, 2(5H)-Furanone, 5-bromo-4-methyl- and its analogs can be constructed through multi-step synthetic sequences starting from simple, readily available chemical feedstocks. These methods offer greater flexibility in introducing various substituents onto the furanone core.

Derivatization of Furfural-Based Intermediates

Furfural, a bio-renewable compound derived from lignocellulosic biomass, serves as a versatile starting material for the synthesis of furanone derivatives. ift.co.zarsc.org The synthesis typically begins with the oxidation of furfural to form a 2(5H)-furanone intermediate. rsc.orgresearchgate.net A common method involves the oxidation of furfural with hydrogen peroxide. rsc.orgorgsyn.org

Once the 2(5H)-furanone core is established, subsequent steps can be employed to introduce the desired bromine and methyl groups. For example, a multi-step protocol has been developed to synthesize 3-bromo-5-methoxy-2(5H)-furanone from furfural. unipi.it This demonstrates the feasibility of building up complexity on the furanone ring starting from this simple precursor. The general strategy involves creating the core lactone ring, followed by functional group manipulations and a final bromination step to yield the target brominated congener.

Table 2: Exemplary Multi-Step Synthesis from Furfural

| Starting Material | Key Intermediate | Key Transformations | Example Product | Reference |

|---|---|---|---|---|

| Furfural | 2(5H)-Furanone | 1. Oxidation 2. Bromination/Further Derivatization | 3-Bromo-5-methoxy-2(5H)-furanone | unipi.it |

Approaches from Levulinic Acid Derivatives

Levulinic acid, another platform chemical derivable from biomass, provides an alternative synthetic route to brominated furanones. mdpi.com The synthesis of (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone from levulinic acid illustrates this approach. unipi.it The process begins with the bromination of levulinic acid to yield 3,5-dibromolevulinic acid. This intermediate then undergoes a cyclization reaction, promoted by concentrated sulfuric acid, to form the target dibrominated furanone derivative. unipi.it

An exploration into the synthesis of 2(5H)-Furanone, 5-bromo-4-methyl-, reveals a landscape of intricate and evolving chemical strategies. This article delves into specific methodologies for the creation of this compound and its structural relatives, focusing on the utility of specialized precursors, advanced synthetic protocols, and the critical aspect of stereochemical control.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-2-4(7)8-5(3)6/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYMYXAZMGUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487093 | |

| Record name | 2(5H)-Furanone, 5-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-03-3 | |

| Record name | 2(5H)-Furanone, 5-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 5h Furanone, 5 Bromo 4 Methyl

Halogen Reactivity at the C-5 Position

The bromine atom at the C-5 position is a key site for chemical modification, readily participating in nucleophilic substitution and reductive dehalogenation reactions.

Nucleophilic Substitution Reactions

The C-5 position of 5-bromo-4-methyl-2(5H)-furanone is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This allows for the introduction of a wide range of functional groups. For instance, reactions with amines, such as primary aryl and heteroaryl amines, can lead to the formation of 4-amino derivatives. nih.gov Similarly, O-nucleophiles like phenols and their derivatives can react to form 5-phenoxy derivatives. nih.gov S-nucleophiles, such as mercaptans, can also displace the bromine atom, although the reaction conditions can influence whether substitution occurs at the C-4 or C-5 position. nih.gov

The following table summarizes some examples of nucleophilic substitution reactions at the C-5 position of related 2(5H)-furanone systems.

| Nucleophile | Product Type | Reference |

| Primary Aryl/Heteroaryl Amines | 4-Amino derivatives | nih.gov |

| Phenols | 5-Phenoxy derivatives | nih.gov |

| Mercaptans | Thioether derivatives | nih.gov |

| Sodium Azide | 5-Azido derivatives | nih.gov |

Reductive Dehalogenation Processes

The bromine atom at the C-5 position can be removed through reductive dehalogenation. This process typically involves the use of a reducing agent to replace the bromine atom with a hydrogen atom. One documented method for a related compound, 3-bromo-5-methylene-2(5H)-furanone, involves the use of zinc dust in the presence of a catalytic amount of titanocene (B72419) dichloride (Cp2TiCl2) in tetrahydrofuran (B95107) (THF) for reductive debromination. unipi.it This type of transformation is useful for accessing the corresponding 4-methyl-2(5H)-furanone from its 5-bromo derivative.

Transformations Involving the Unsaturated Lactone Moiety

The α,β-unsaturated lactone ring in 2(5H)-furanone, 5-bromo-4-methyl- is also a site of significant reactivity, participating in oxidation and Michael-type addition reactions.

Oxidation Reactions

The unsaturated lactone ring can undergo oxidation reactions. For example, the photo-oxidation of a related 2(5H)-furanone derivative using Rose Bengal as a sensitizer (B1316253) has been shown to yield the corresponding 5-hydroxy-2(5H)-furanone in quantitative yield. unipi.it Such reactions introduce a hydroxyl group at the C-5 position, opening up further avenues for derivatization.

Michael-Type Additions

The electrophilic β-carbon of the α,β-unsaturated lactone system is susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition. masterorganicchemistry.com This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position. A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael-type additions. masterorganicchemistry.com For instance, the reaction of 2(5H)-furanone with fatty amines can result in both condensation and a Michael reaction. researchgate.net

The general mechanism for a Michael addition involves three key steps:

Deprotonation of a suitable pronucleophile to generate a nucleophile (e.g., an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the unsaturated lactone. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Derivatization Chemistry

The reactivity of 2(5H)-furanone, 5-bromo-4-methyl- at both the C-5 position and the unsaturated lactone moiety allows for extensive derivatization. By combining nucleophilic substitution, reductive dehalogenation, oxidation, and Michael addition reactions, a diverse array of functionalized furanone derivatives can be synthesized. These derivatives are of interest in various fields, including medicinal chemistry, due to the prevalence of the 2(5H)-furanone scaffold in biologically active natural products and synthetic compounds. nih.govunipi.it For example, derivatives of 2(5H)-furanones have been investigated as quorum sensing inhibitors, which can reduce bacterial pathogenicity. nih.gov

Formation of Amino-Substituted Furanones

The bromine atom at the C5 position of 2(5H)-Furanone, 5-bromo-4-methyl-, is susceptible to nucleophilic substitution by various nitrogen-containing nucleophiles. Reactions with primary and secondary amines are expected to proceed via a nucleophilic substitution mechanism, displacing the bromide to form 5-amino-substituted furanone derivatives. This reactivity is analogous to that of other 5-halo-2(5H)-furanones, which readily react with amines. mdpi.comresearchgate.netsioc-journal.cn For instance, studies on 5-alkoxy-3,4-dihalo-2(5H)-furanones have shown that they undergo tandem Michael addition-elimination reactions with amines to yield β-amino-2(5H)-furanone products. sioc-journal.cn Similarly, reactions of related halo-furanones with amines can lead to the formation of 4-amino-5-hydroxy-2(5H)-furanones, which exhibit significant biological activity. researchgate.net

The reaction would typically involve treating the bromo-furanone with an amine, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct, in a suitable polar aprotic solvent like THF or acetonitrile.

Table 1: Representative Reactions for the Formation of Amino-Substituted Furanones

| Substrate | Reagent | Product |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Benzylamine | 2(5H)-Furanone, 5-(benzylamino)-4-methyl- |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Morpholine | 2(5H)-Furanone, 4-methyl-5-(morpholin-4-yl)- |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Aniline | 2(5H)-Furanone, 4-methyl-5-(phenylamino)- |

Synthesis of Sulfur-Containing Furanone Analogues

Analogous to the reactions with nitrogen nucleophiles, 2(5H)-Furanone, 5-bromo-4-methyl- can serve as a substrate for the synthesis of sulfur-containing furanones. The substitution of the C5-bromine atom with sulfur nucleophiles, such as thiols and thiophenols, is a viable route to produce 5-thioether-substituted furanones. This type of reaction is a key strategy for creating molecular diversity, as the introduction of a sulfur-containing moiety into the furanone scaffold is a promising approach for developing compounds with significant pharmaceutical potential. researchgate.net

The reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with sulfur derivatives like 2-mercaptoethanol (B42355) and mercaptoacetic acid has been shown to result in substitution at various positions on the furanone ring, underscoring the reactivity of halofuranones towards sulfur nucleophiles. mdpi.comnih.gov In the case of 2(5H)-Furanone, 5-bromo-4-methyl-, the reaction with a thiol would likely be carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Table 2: Proposed Synthesis of Sulfur-Containing Furanone Analogues

| Substrate | Reagent | Product |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Thiophenol / Base | 2(5H)-Furanone, 4-methyl-5-(phenylthio)- |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Ethanethiol / Base | 2(5H)-Furanone, 5-(ethylthio)-4-methyl- |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Sodium thiomethoxide | 2(5H)-Furanone, 4-methyl-5-(methylthio)- |

Carbon-Carbon Bond Forming Reactions

The vinylic bromide functionality in 2(5H)-Furanone, 5-bromo-4-methyl- makes it an excellent candidate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a particularly powerful tool for this transformation. Research has demonstrated the successful Suzuki coupling of a bromo-butenolide with a styrene (B11656) boronic ester, confirming the feasibility of such reactions on this ring system. nih.gov

Furthermore, palladium-catalyzed reactions between 4-tosyl-2(5H)-furanone and boronic acids have been shown to effectively produce 4-substituted 2(5H)-furanones, providing additional evidence for the utility of cross-coupling methods on furanone scaffolds. organic-chemistry.org These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system such as a mixture of toluene (B28343) and water.

Table 3: Representative Carbon-Carbon Bond Forming Reactions

| Reaction Type | Coupling Partner | Product |

| Suzuki Coupling | Phenylboronic acid | 2(5H)-Furanone, 4-methyl-5-phenyl- |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | 2(5H)-Furanone, 5-(4-methoxyphenyl)-4-methyl- |

| Heck Reaction | Styrene | 2(5H)-Furanone, 4-methyl-5-((E)-2-phenylethenyl)- |

Esterification and Etherification of Hydroxyl Groups

The title compound, 2(5H)-Furanone, 5-bromo-4-methyl-, does not possess a hydroxyl group and therefore cannot directly undergo esterification or etherification. However, it can be converted into a hydroxylated derivative, which can then be functionalized. A plausible pathway involves the hydrolysis of the 5-bromo substituent to yield 5-hydroxy-4-methyl-2(5H)-furanone.

This resulting 5-hydroxy derivative, being a hemiacetal, can readily undergo reactions typical of alcohols, such as esterification and etherification. mdpi.comnih.gov For example, the structurally related 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) is known to react with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. mdpi.comnih.gov Similarly, ether formation is also a well-established transformation for these hydroxyfuranones. mdpi.comnih.gov

Table 4: Proposed Reactions of the 5-Hydroxy-4-methyl-2(5H)-furanone Intermediate

| Intermediate | Reagent | Reaction Type | Product |

| 5-Hydroxy-4-methyl-2(5H)-furanone | Acetic Anhydride / Pyridine | Esterification | 4-methyl-5-oxo-2,5-dihydrofuran-2-yl acetate |

| 5-Hydroxy-4-methyl-2(5H)-furanone | Benzoyl Chloride / Base | Esterification | 4-methyl-5-oxo-2,5-dihydrofuran-2-yl benzoate |

| 5-Hydroxy-4-methyl-2(5H)-furanone | Methyl Iodide / Silver(I) Oxide | Etherification | 5-Methoxy-4-methyl-2(5H)-furanone |

Ring Transformation Reactions

The furanone ring is not merely a static scaffold but can participate in transformations that alter the heterocyclic core. Reactions with bifunctional nucleophiles can lead to the formation of new ring systems. A notable example is the reaction of 5-halo-2(5H)-furanone derivatives with hydrazine (B178648). mdpi.com This reaction proceeds via an initial nucleophilic substitution of the halogen, followed by a ring-opening and subsequent intramolecular condensation (recyclization) to afford a six-membered dihydropyridazinone ring. mdpi.com

Applying this precedent, 2(5H)-Furanone, 5-bromo-4-methyl- is expected to react with hydrazine hydrate, likely at an elevated temperature, to yield 5-methyl-2,3-dihydro-4H-pyridazin-3-one. This transformation highlights the utility of the furanone as a synthon for accessing different classes of heterocyclic compounds.

Table 5: Ring Transformation Reaction of 2(5H)-Furanone, 5-bromo-4-methyl-

| Substrate | Reagent | Product | Heterocyclic Core Transformation |

| 2(5H)-Furanone, 5-bromo-4-methyl- | Hydrazine Hydrate (N₂H₄·H₂O) | 5-methyl-2,3-dihydro-4H-pyridazin-3-one | Furanone → Pyridazinone |

Biological Activities and Mechanisms of Action in Research Models

Antimicrobial Research

The chemical compound 2(5H)-Furanone, 5-bromo-4-methyl-, and its derivatives, have been the subject of extensive research for their potential as antimicrobial agents. These synthetic compounds are structurally similar to natural furanones produced by the marine alga Delisea pulchra, which are known to interfere with bacterial communication and biofilm formation. nih.govasm.org

Inhibition of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors in many pathogenic bacteria. Brominated furanones, including derivatives of 2(5H)-Furanone, 5-bromo-4-methyl-, have been shown to be potent inhibitors of QS systems.

These compounds are structural analogues of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria. nih.gov Research suggests that brominated furanones can interfere with QS by competitively binding to LuxR-type proteins, which are the receptors for AHL signals. nih.gov This binding can lead to the rapid turnover of the LuxR protein, reducing its availability to activate gene expression. psu.edu

| Compound | Target Organism | Quorum Sensing System | Observed Effect |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Vibrio harveyi | AI-1, AI-2 | Inhibition of bioluminescence nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | AI-2 | Inhibition of quorum sensing nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Pseudomonas putida F1 | Not specified | Inhibition of siderophore synthesis nih.gov |

| Brominated furanones | Pseudomonas aeruginosa | Las, Rhl | Inhibition of virulence factor production nih.govnih.gov |

Disruption of Biofilm Formation in Bacterial Cultures

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide protection against antibiotics and the host immune system, making them a significant challenge in clinical settings. Brominated furanones have demonstrated significant activity in preventing and disrupting biofilm formation.

The mechanism of action involves the inhibition of QS systems, which are often critical for biofilm development. nih.gov By interfering with bacterial communication, these compounds can prevent the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm. For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to inhibit biofilm formation in Escherichia coli by reducing biofilm thickness and the number of viable cells. nih.govulster.ac.uk Similarly, in Bacillus subtilis, this furanone inhibited biofilm formation by decreasing thickness and the number of water channels. researchgate.net

Research on Acidithiobacillus ferrooxidans has shown that (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (furanone C-30) inhibits the production of EPS and down-regulates the expression of biofilm-related genes, leading to reduced biofilm formation. nih.gov In Salmonella enterica serovar Typhimurium, certain (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones have been shown to inhibit biofilm formation at non-growth-inhibiting concentrations. asm.org

| Compound | Target Organism | Effect on Biofilm |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | 55% reduction in biofilm thickness nih.govulster.ac.uk |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | 25% reduction in biofilm thickness researchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Acidithiobacillus ferrooxidans | Inhibition of EPS production and biofilm formation nih.gov |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Salmonella enterica serovar Typhimurium | Inhibition of biofilm formation asm.org |

| (Z)-5-(bromomethylene)furan-2(5H)-one | Staphylococcus epidermidis | Complete repression of biofilm formation nih.gov |

Growth Inhibition Studies in Bacterial Strains

While many brominated furanones exhibit their antimicrobial effects primarily through the disruption of quorum sensing and biofilm formation at sub-lethal concentrations, some derivatives have also been shown to possess direct bactericidal or bacteriostatic properties. asm.orgnih.govresearchgate.net

For instance, a study on Bacillus subtilis found that (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibited both the growth and swarming motility of the bacterium in a concentration-dependent manner. researchgate.net In contrast, the same compound did not inhibit the growth rate of Escherichia coli at concentrations effective for inhibiting swarming and biofilm formation. nih.gov This suggests that the growth inhibitory effects can be species-specific.

Other research has focused on synthesizing novel furanone derivatives with enhanced antimicrobial activity. For example, a sulfonyl derivative of 2(5H)-furanone, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), exhibited minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values of 10 and 40 mg/L, respectively, against Staphylococcus aureus, indicating its biocidal properties. nih.govnih.gov Another derivative, 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone, showed an MIC of 8 µg/mL against multiresistant Staphylococcus aureus. researchgate.net

| Compound | Target Organism | Activity | Concentration |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Bacillus subtilis | Growth inhibition | Concentration-dependent researchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | No growth inhibition | 13-52 µg/cm² or 20-100 µg/ml nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | MIC | 10 mg/L nih.govnih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Staphylococcus aureus | MBC | 40 mg/L nih.govnih.gov |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Multiresistant Staphylococcus aureus | MIC | 8 µg/mL researchgate.net |

Synergistic Effects with Established Antimicrobials in Research Settings

An emerging area of interest is the potential for brominated furanones to act synergistically with conventional antibiotics. This approach could enhance the efficacy of existing drugs, combat antibiotic resistance, and potentially reduce required dosages, thereby minimizing side effects.

Research has shown that pretreatment with certain furanones can render bacterial biofilms more susceptible to antibiotic treatment. asm.org For example, a sulfonyl derivative of 2(5H)-furanone, F105, exhibited strong synergistic effects when combined with aminoglycosides (amikacin, gentamicin (B1671437), and kanamycin) and benzalkonium chloride against Staphylococcus aureus. nih.gov The fractional inhibitory concentration index (FICI) values, a measure of synergistic interaction, were significantly low, indicating a potentiation of the antibiotics' effects. nih.govresearchgate.net

Furthermore, F105 was found to restore the antimicrobial activity of gentamicin and ampicillin (B1664943) against S. aureus biofilms. nih.gov It has also demonstrated synergistic activity with antifungal agents like fluconazole (B54011) and terbinafine (B446) against Candida albicans. nih.govresearchgate.net

| Furanone Derivative | Antimicrobial Agent | Target Organism | Observed Effect |

| (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone | Not specified | Salmonella biofilms | Increased susceptibility to antibiotics asm.org |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Aminoglycosides (amikacin, gentamicin, kanamycin) | Staphylococcus aureus | Strong synergy (FICI: 0.33-0.44) nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Benzalkonium chloride | Staphylococcus aureus | Strong synergy (FICI: 0.29) nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Fluconazole, Terbinafine | Candida albicans | Synergy (FICI: 0.27-0.50) nih.govresearchgate.net |

Molecular Targets and Pathways in Bacterial Systems

The primary molecular targets of brominated furanones in Gram-negative bacteria are the LuxR-type quorum sensing regulators. nih.gov These furanones, being structural analogs of AHL signaling molecules, are thought to competitively inhibit the binding of AHLs to their cognate LuxR receptors. nih.gov This prevents the conformational changes necessary for the LuxR protein to bind to DNA and activate the transcription of target genes. Some studies also suggest that furanones may promote the rapid degradation of LuxR-type proteins. psu.edu

In Pseudomonas aeruginosa, furanone C-30 has been shown to inhibit the RhlR receptor independently of the LasR receptor, indicating a more complex mechanism of action than previously understood. nih.gov The inhibition of the RhlR-dependent QS system by furanone C-30 affects various phenotypes, including surface colonization. nih.gov

A study on Salmonella revealed that a brominated furanone repressed genes involved in the type III secretion system and flagellar biosynthesis, while inducing genes related to metabolism and stress response. asm.org

Antineoplastic Research

While the primary focus of research on 2(5H)-Furanone, 5-bromo-4-methyl- and its derivatives has been on their antimicrobial properties, some studies have explored their potential as antineoplastic agents. The rationale for this exploration often stems from the observation that some antimicrobial compounds also exhibit cytotoxic effects against cancer cells.

Derivatives of 2(5H)-furanone have been identified as having a wide spectrum of biological activities, including antitumor effects. nih.gov However, specific research focusing solely on the antineoplastic properties of 2(5H)-Furanone, 5-bromo-4-methyl- is limited in the provided context.

Cytotoxic Activity against Cancer Cell Lines (e.g., PC-3, U-251)

A notable area of investigation for furanone derivatives has been their cytotoxic effects on various cancer cell lines. Research has shown that brominated 2(5H)-furanones exhibit antiproliferative activity. For instance, a study evaluating a series of brominated furanones reported that these compounds were more active than the conventional chemotherapy drug cisplatin (B142131) against human prostate cancer (PC-3) and glioblastoma (U-251) cell lines, with IC₅₀ values ranging from 0.31 to 7.30 μM. nih.gov One of the tested compounds, 5-bromo-5-methyl-2(5H)-furanone, a structural isomer of the title compound, was noted for its potent effect against the MCF-7 breast cancer cell line and its utility in suppressing HepG2 and A549 human neoplastic cell lines. nih.gov The presence and position of the bromine atom on the furanone ring appear to be crucial for this cytotoxic activity. nih.gov

Interactive Data Table: Cytotoxic Activity of Brominated Furanone Derivatives

| Compound | PC-3 IC₅₀ (µM) | U-251 IC₅₀ (µM) |

| Protoanemonin (1) | 1.80 ± 0.05 | 2.10 ± 0.09 |

| 5-Bromo-4-methyl-2(5H)-furanone (analogue 3) | 7.30 ± 0.08 | 6.90 ± 0.11 |

| (E)-5-(Bromomethylene)-2(5H)-furanone (4) | 0.93 ± 0.02 | 1.50 ± 0.04 |

| 5-(Dibromomethylene)-2(5H)-furanone (5) | 0.31 ± 0.02 | 0.45 ± 0.03 |

| Cisplatin | 8.10 ± 0.15 | 11.20 ± 0.21 |

This table is based on data for structurally related brominated furanones and provides a comparative view of their cytotoxic potential. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Models

The cytotoxic effects of brominated furanones are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells. Studies on 5-bromo-5-methyl-2(5H)-furanone have indicated that it can induce both apoptosis and cell cycle arrest. nih.gov Research on other related furanone derivatives has further substantiated these findings. For example, some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase in C6 glioma cells. researchgate.net Similarly, other studies have reported that certain furanone derivatives can cause cell cycle arrest at the G2/M phase. sigmaaldrich.com The induction of apoptosis is a key mechanism for the anticancer activity of many compounds, and the ability of brominated furanones to trigger this process makes them promising candidates for further investigation. japsonline.comnih.gov

Other Biological Activities under Investigation

Beyond their anticancer potential, furanone derivatives are being explored for a variety of other biological applications.

Antifungal Properties

The 2(5H)-furanone scaffold is present in many natural and synthetic compounds that exhibit a broad spectrum of biological activities, including antifungal properties. vliz.be Several derivatives of 2(5H)-furanone are known to possess antifungal activity. sigmaaldrich.com For instance, a novel antifungal furanone, 3-(1-hexenyl)-5-methyl-2-(5H)furanone, was isolated from the bacterium Pseudomonas aureofaciens and demonstrated activity against the plant pathogen Pythium ultimum. sigmaaldrich.com Furthermore, a chiral 2(5H)-furanone sulfone derivative has shown moderate antifungal activity against some strains of Candida albicans. nih.gov These findings suggest that the furanone ring system is a promising pharmacophore for the development of new antifungal agents.

Antiviral Properties

Phytotoxic Research

Information regarding the phytotoxic effects of 5-bromo-4-methyl-2(5H)-furanone is not extensively available in the current body of scientific literature. Further research is required to determine its potential impact on plant growth and development.

Structure Activity Relationship Sar Studies

Impact of Bromine Atom Position and Number on Biological Activity

The presence, number, and position of bromine atoms on the furanone scaffold are critical determinants of biological activity, particularly in the context of inhibiting bacterial biofilm formation. nih.govrsc.org Studies comparing brominated furanones to their non-brominated counterparts have demonstrated that the bromine atom is often essential for significant activity. nih.gov

Research has shown that an exocyclic vinyl bromide (a bromine atom on a double bond outside the main ring) is a key structural element for the biological activities of many naturally occurring furanones. nih.gov This feature is often more critical than a bromine atom attached directly to the furanone ring vinyl system. nih.gov For instance, in studies on the inhibition of E. coli biofilm formation, synthetic furanone analogues required the exocyclic vinyl bromide group for their inhibitory effects. nih.gov

The number of bromine atoms also modulates activity. A study on 2-furylethylene derivatives showed that a compound with two bromine atoms had a higher IC₅₀ value (indicating lower cytotoxicity) compared to a compound with one bromine atom, suggesting that the number of halogens can significantly alter the biological effect.

| Compound | Structure Description | Key Finding | Reference |

|---|---|---|---|

| Fur-12 (non-brominated) | Lacks bromine atoms and methylidene side chain | Used as a control to evaluate the necessity of bromine for activity. | nih.gov |

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Dibrominated with an alkyl chain at the 3-position | Among the most effective compounds for inhibiting Salmonella biofilm formation. | nih.gov |

| Natural Furanone Analogues | Contain an exocyclic vinyl bromide moiety | This exocyclic bromide was determined to be an essential structural element for activity. | nih.gov |

Influence of Substituents on Furanone Ring Reactivity and Bioactivity

Substituents on the furanone ring, other than bromine, significantly influence the molecule's physical, chemical, and biological properties. ontosight.ai These modifications can alter the electronic properties of the ring, its reactivity, and its interaction with biological targets. libretexts.orgresearchgate.net

The nature of the substituent plays a crucial role. Electron-withdrawing groups, such as halogens, generally increase the reactivity of the ring towards nucleophiles by decreasing electron density. libretexts.orgacs.org Conversely, electron-donating groups, like alkyl groups, can increase the electron density on the ring, which can also modulate biological activity. libretexts.org For example, in a study of various brominated furanones, the length of an alkyl chain substituent at the C-3 position was varied, showing that different chain lengths (from two to six carbons) produced the most interesting biofilm-inhibiting compounds. nih.govnih.gov This indicates that lipophilicity and steric factors introduced by the alkyl chain are important for bioactivity.

The introduction of different functional groups can have a profound impact. For instance, replacing a bromoethyl group with an acetoxy group at the same position on a furanone analogue proved to be detrimental to its activity against S. typhimurium. ucc.ie This highlights the specific electronic and steric requirements for potent biological action. The reactivity of the furanone ring itself is characteristic of α,β-unsaturated γ-lactones, making it susceptible to various chemical transformations that can be exploited to create diverse derivatives with potentially enhanced biological profiles. researchgate.netacs.org

| Furanone Analogue | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|

| (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Varying alkyl chain length (C2 to C6) at C-3 | Optimal activity against Salmonella biofilm formation observed within this range. | nih.gov |

| Bromoethyl-substituted furanone vs. Acetoxyethyl-substituted furanone | Replacement of bromoethyl with acetoxyethyl group | Activity was significantly reduced (detrimental effect). | ucc.ie |

| 3,4-dihalo-5-hydroxy-2(5H)-furanones | Phenoxy groups at C-5 | These derivatives can be synthesized in high yield, showing the ring's reactivity to form new compounds. | mdpi.com |

Stereochemical Effects on Biological Potency

Chirality, or the "handedness" of a molecule, can have a significant effect on the biological potency of furanone derivatives. researchgate.netnih.gov When a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. These enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to differences in activity. nih.gov

While many studies focus on achiral furanones, research into chiral derivatives has highlighted the importance of stereochemistry. nih.gov For example, novel chiral sulfones based on 2(5H)-furanone have been synthesized and shown to possess significant antimicrobial activity. nih.gov The specific spatial arrangement of the atoms in these molecules is critical for their interaction with bacterial targets.

The separation and biological evaluation of individual enantiomers of furanone derivatives have demonstrated that different isomers can possess distinct properties. researchgate.netnih.gov For instance, in a study on tautomeric furanones, the four possible stereoisomers were separated and found to have different odor characteristics, which is a direct reflection of their differential interaction with olfactory receptors. researchgate.net This principle extends to other biological activities, where one enantiomer may be significantly more potent or exhibit a different type of activity altogether compared to its mirror image. Therefore, controlling the stereochemistry is a key strategy in the development of furanone-based therapeutic agents.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, HRMS)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of novel compounds. Techniques like Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique pieces of information that, when combined, allow for an unambiguous assignment of the chemical structure.

A review of scientific literature indicates that 5-bromo-4-methyl-2(5H)-furanone has been synthesized, notably through the reaction of 4-methyl-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride, irradiated by a 100 W lamp. unipi.it However, detailed, publicly accessible experimental spectra for this specific compound are not readily found in current scientific databases. The characterization would be expected to show specific features corresponding to its structure.

Expected Spectroscopic Features:

Infrared (IR) Spectroscopy: An IR spectrum would be expected to confirm the presence of key functional groups. A strong absorption band characteristic of the α,β-unsaturated γ-lactone carbonyl (C=O) group would be prominent, typically in the region of 1740-1780 cm⁻¹. Other significant peaks would include those for the carbon-carbon double bond (C=C) stretch and the carbon-bromine (C-Br) bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal the connectivity of the atoms. In the ¹H NMR spectrum, distinct signals would be expected for the methyl group protons, the proton on the double bond, and the proton at the bromine-bearing carbon. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would be used to confirm the arrangement of these groups. The ¹³C NMR spectrum would show five distinct carbon signals, including a downfield signal for the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass-to-charge ratio of the molecular ion, allowing for the determination of the compound's elemental formula (C₅H₅BrO₂). The isotopic pattern, particularly the presence of nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes, would result in a characteristic M and M+2 pattern, providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 1: Summary of Spectroscopic Characterization for 5-bromo-4-methyl-2(5H)-furanone

| Technique | Purpose | Observed Experimental Data |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C=C, C-Br) | Specific spectral data not available in reviewed literature. |

| Nuclear Magnetic Resonance (NMR) | Mapping of carbon-hydrogen framework | Specific spectral data not available in reviewed literature. |

X-ray Diffraction Analysis for Molecular Structure Confirmation

X-ray diffraction analysis of a single crystal is the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and stereochemical configuration.

Based on a thorough review of published research and crystallographic databases, there is no evidence that the crystal structure of 5-bromo-4-methyl-2(5H)-furanone has been determined or reported. Consequently, definitive data on its solid-state conformation, crystal system, and packing arrangement are not available in the scientific literature.

Chromatographic Methods for Isolation and Purification in Research Synthesis

The synthesis of 5-bromo-4-methyl-2(5H)-furanone from 4-methyl-2(5H)-furanone necessitates a purification step to isolate the target compound from unreacted starting materials, reagents like N-bromosuccinimide, and any potential by-products. unipi.it

In a research setting, purification of such a compound is typically achieved using chromatographic techniques. The most common method employed for small-scale organic synthesis is flash column chromatography . This technique involves the following general steps:

The crude reaction mixture is dissolved in a minimal amount of a suitable solvent.

This solution is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel.

A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is passed through the column.

The components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. The polarity of the eluent is often gradually increased to facilitate the elution of more polar compounds.

Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure desired product.

While the specific synthesis of 5-bromo-4-methyl-2(5H)-furanone is noted in the literature, a detailed, step-by-step purification protocol is not described in the readily accessible sources. unipi.it However, flash chromatography remains the standard and expected method for its isolation and purification in a research context.

Applications in Advanced Chemical Synthesis and Materials Research

Role as Versatile Synthetic Intermediates

The reactivity of the 2(5H)-furanone core, combined with the presence of a labile bromine atom, positions 5-bromo-4-methyl-2(5H)-furanone as a highly versatile intermediate in organic synthesis. The synthesis of this compound can be achieved in high yield, for instance, by reacting 4-methyl-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux and irradiation, a method that produces the desired product in 89% yield. unipi.it

The utility of brominated 2(5H)-furanones as synthetic intermediates is well-documented. unipi.it The general class of 3,4-dihalo-5-hydroxy-2(5H)-furanones are recognized as highly reactive molecules and adaptable reactants in chemical synthesis. nih.govmdpi.com Their reactivity stems from the conjugated system of the carbonyl group and the double bond, as well as the presence of easily displaceable halogen atoms. nih.govmdpi.com This inherent reactivity allows for a variety of chemical transformations, making these compounds valuable starting points for the synthesis of more complex molecules.

A concrete example of a similar brominated furanone being used as a synthetic intermediate is the two-step synthesis of 3-bromo-5-methylene-2(5H)-furanone starting from 3-bromo-5-methyl-2(5H)-furanone. unipi.it This transformation highlights the potential for the bromine and methyl groups on the furanone ring to be involved in subsequent synthetic steps.

Table 1: Synthesis of 5-bromo-4-methyl-2(5H)-furanone

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 4-methyl-2(5H)-furanone | N-bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) | Reflux and irradiation | 89% |

Precursors for Specialized Organic Molecules

Building upon its role as a versatile intermediate, 5-bromo-4-methyl-2(5H)-furanone serves as a precursor for the synthesis of more specialized and complex organic molecules. The strategic placement of the bromine atom and the methyl group on the furanone scaffold allows for a range of synthetic manipulations, leading to novel compounds with potential applications in various fields.

While specific examples of syntheses starting directly from 5-bromo-4-methyl-2(5H)-furanone are not extensively detailed in the reviewed literature, the reactivity of analogous compounds provides a strong indication of its potential. For instance, the ability to perform reactions at the site of the bromine atom (e.g., substitution reactions) or to modify the methyl group opens up pathways to a diverse array of derivatives.

The broader family of 2(5H)-furanone derivatives has been extensively studied, leading to the synthesis of novel thioethers and chiral sulfones with biological activity. nih.gov These syntheses often involve the reaction of halogenated furanones with various nucleophiles, demonstrating the importance of the halogen substituent in creating new chemical entities. nih.gov

Development of Functional Coatings and Materials (e.g., medical device coatings in non-clinical contexts)

The application of furanone derivatives extends beyond synthetic chemistry into the realm of materials science, particularly in the development of functional coatings. While direct studies on 5-bromo-4-methyl-2(5H)-furanone in this context are limited, research on structurally similar compounds provides compelling evidence for its potential in this area.

A notable example is the use of a related compound, (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone, in the fabrication of antibacterial coatings. researchgate.net This furanone derivative has been incorporated into biodegradable poly-DL-lactic acid nanoparticles to create coatings for titanium implants. researchgate.net Such coatings are designed to prevent bacterial colonization on the surface of medical devices, a critical issue in non-clinical research and development.

Furthermore, another related furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has demonstrated the ability to inhibit microbial-induced corrosion. nih.gov This suggests that furanone-based coatings could have applications in protecting materials from degradation caused by microorganisms. The general class of furanones is recognized for its potential in creating anti-biofilm coatings for polymeric biomaterials used in medical devices. researchgate.net

Table 2: Research Findings on Related Furanones in Functional Materials

| Furanone Derivative | Application | Material | Finding |

| (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Antibacterial coating | Titanium implants | Incorporated into biodegradable nanoparticles to create an antibacterial surface. researchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Corrosion inhibition | Not specified | Reduces microbial-induced corrosion. nih.gov |

| General Furanones | Anti-biofilm coating | Polymeric biomaterials | Used to prevent the formation of biofilms on medical device surfaces. researchgate.net |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Tailored Properties

The synthesis of 2(5H)-Furanone, 5-bromo-4-methyl- has been reported, providing a foundational platform for the creation of novel analogues. unipi.it Future synthetic efforts should focus on systematically modifying the core structure to establish a comprehensive structure-activity relationship (SAR).

Key areas for analogue synthesis include:

Modification of the C4-Methyl Group: Replacing the methyl group with other alkyl chains of varying lengths and branching, as well as introducing aryl or heteroaryl moieties, could significantly influence lipophilicity and steric interactions with biological targets.

Substitution at the C3 Position: The C3 position of the furanone ring is a prime site for introducing further diversity. Halogenation, alkylation, or the introduction of nitrogen- or sulfur-containing functional groups could modulate the electronic properties and hydrogen bonding capacity of the molecule. The synthesis of various 3,4-disubstituted 2(5H)-furanones has been explored and could serve as a methodological basis. nih.gov

Variation of the C5-Bromo Substituent: While the bromine atom at the C5 position is a key feature, its replacement with other halogens (chlorine, iodine) or pseudo-halogens could fine-tune the reactivity and interaction potential of the molecule.

Stereochemical Exploration: For analogues with chiral centers, the synthesis and evaluation of individual stereoisomers are crucial, as biological activity is often stereospecific. nih.gov The synthesis of optically active 2(5H)-furanone derivatives has been achieved and can be adapted. nih.govresearchgate.net

A review of brominated furanones highlights that structural details, such as the presence and position of methyl substituents, are critical for their biological activity and can mitigate effects on bacterial growth. unipi.it This underscores the importance of a systematic approach to analogue design.

Deeper Mechanistic Elucidation in Biological Systems

Brominated furanones are recognized for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. unipi.it While the general mechanism involves the disruption of QS signaling, the specific molecular targets and the precise mode of action of 2(5H)-Furanone, 5-bromo-4-methyl- are yet to be determined.

Future mechanistic studies should aim to:

Identify Specific Molecular Targets: Investigating the interaction of the compound with key proteins in QS pathways, such as LuxR-type transcriptional regulators, is a priority. Studies on related furanones have shown that they can render the LuxR protein unable to bind to its target promoter sequences. nih.govpsu.edu

Elucidate the Role of Individual Functional Groups: Through the testing of synthesized analogues, the contribution of the C4-methyl group and the C5-bromo atom to target binding and activity can be dissected.

Explore Effects Beyond Quorum Sensing: While QS is a primary target, other potential mechanisms of action should not be overlooked. For instance, some furanones have been found to influence siderophore biosynthesis in bacteria. researchgate.net

Investigate Activity in a Broader Range of Organisms: The majority of research on brominated furanones has focused on a limited number of bacterial species. Screening 2(5H)-Furanone, 5-bromo-4-methyl- and its analogues against a wider panel of pathogenic bacteria and fungi is warranted. ontosight.ai

Exploration of Undiscovered Chemical Transformations

The reactivity of the 2(5H)-furanone core, coupled with the presence of bromo and methyl substituents, opens the door to a variety of chemical transformations that remain to be explored for this specific molecule.

Potential areas for investigation include:

Cross-Coupling Reactions: The C5-bromo substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This would allow for the introduction of a wide array of carbon-based substituents, significantly expanding the chemical space of accessible analogues.

Nucleophilic Substitution Reactions: The furanone ring is susceptible to nucleophilic attack. Investigating reactions with various nucleophiles (e.g., amines, thiols, alcohols) could lead to the synthesis of novel derivatives with diverse functional groups. The reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones with nucleophiles has been well-documented and can serve as a guide. nih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions, the furanone ring can undergo opening or rearrangement to form different heterocyclic or acyclic structures. Exploring these transformations could lead to the discovery of entirely new molecular scaffolds with unique properties.

Photochemical Reactions: The conjugated system of the furanone ring suggests potential for interesting photochemical reactivity, which could be exploited for novel synthetic applications or the development of photo-responsive materials.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for accelerating the research and development process by predicting the properties and activities of novel compounds before their synthesis.

Future computational studies on 2(5H)-Furanone, 5-bromo-4-methyl- should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to determine the electronic structure, reactivity indices (e.g., HOMO-LUMO gap, electrostatic potential), and spectroscopic properties of the molecule and its analogues. Such studies have been performed on simpler furanone derivatives. ajchem-b.com

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes and affinities of the furanone derivatives with their putative biological targets, such as QS receptors. This can guide the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models based on a library of synthesized and tested analogues, it will be possible to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of the drug-likeness of novel analogues.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of 2(5H)-Furanone, 5-bromo-4-methyl- and its derivatives, paving the way for new discoveries in medicine and beyond.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-methyl-2(5H)-furanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis of brominated furanones typically involves halogenation or tandem reactions. For example:

- Michael addition-elimination (e.g., ): Substituted furanones are synthesized via nucleophilic attack followed by elimination. For 5-bromo-4-methyl derivatives, a precursor like 4-methyl-2(5H)-furanone could undergo bromination at C5 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Regioselective bromination : Positional selectivity depends on steric and electronic factors. The methyl group at C4 may direct bromination to C5 due to steric hindrance at adjacent positions.

- Optimization : Key parameters include solvent polarity (e.g., THF or DCM), temperature (0–25°C), and catalysts (e.g., Lewis acids like FeCl₃). Yields can be monitored via TLC or GC-MS ().

Q. Reference Table: Synthetic Methods for Analogous Halogenated Furanones

| Reaction Type | Precursor | Halogenation Agent | Yield (%) | Key Conditions | Evidence |

|---|---|---|---|---|---|

| Electrophilic | 4-Methyl-2(5H)-furanone | NBS | 65–78 | DCM, 0°C, FeCl₃ | |

| Radical | 5-Ethyl-2(5H)-furanone | Br₂, AIBN | 52 | Benzene, reflux |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize 5-bromo-4-methyl-2(5H)-furanone?

Methodological Answer:

Q. Reference Table: Key Spectroscopic Data for Analogous Compounds

| Compound | ¹³C NMR (C=O) | ¹H NMR (C5-H) | MS Fragments | Evidence |

|---|---|---|---|---|

| 5-Ethyl-2(5H)-furanone | δ 172 ppm | δ 5.3 ppm | [M]⁺ m/z 112 | |

| 3-Chloro-4-dimethylamino derivative | δ 169 ppm | δ 5.8 ppm | [M-Cl]⁺ m/z 252 |

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity contradictions in functionalizing 5-bromo-4-methyl-2(5H)-furanone?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the C3 position may be more reactive than C4 due to methyl group electron donation ().

- Molecular Dynamics : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions ().

- Case Study : shows that steric effects from substituents (e.g., menthyloxy groups) direct nucleophilic attacks to specific positions. Apply similar logic to methyl/bromo steric clashes.

Q. How to address discrepancies in reported physical properties (e.g., ionization energy, solubility)?

Methodological Answer:

Q. What strategies mitigate instability of 5-bromo-4-methyl-2(5H)-furanone during storage or reactions?

Methodological Answer:

- Stability Studies :

- Reaction Quenching : Use cold traps or scavengers (e.g., Na₂S₂O₃) to halt radical side reactions ().

Q. How to design bioactivity assays for 5-bromo-4-methyl-2(5H)-furanone based on structural analogs?

Methodological Answer:

- Hypothesis-Driven Testing : and report antifungal/anti-inflammatory activity in 4-amino-2(5H)-furanones. Design assays targeting similar pathways:

- Antimicrobial : Agar diffusion against Candida albicans ().

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).

- SAR Analysis : Compare bioactivity of methyl/bromo derivatives (e.g., ’s diphenylphosphinyl analog) to identify key pharmacophores.

Data Contradiction Analysis Example

Issue : Conflicting NMR shifts for C5-H in brominated furanones.

Resolution :

Verify solvent effects (e.g., DMSO vs. CDCl₃ deshield protons).

Check for tautomerism (e.g., keto-enol forms in ).

Replicate experiments using high-field NMR (≥500 MHz) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.